molecular formula C14H29N3O5 B13866973 Acetic acid;2-(2,6-diaminohexanoylamino)-4-methylpentanoic acid

Acetic acid;2-(2,6-diaminohexanoylamino)-4-methylpentanoic acid

Cat. No.: B13866973
M. Wt: 319.40 g/mol
InChI Key: VAGRBXWQTXIVKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid;2-(2,6-diaminohexanoylamino)-4-methylpentanoic acid is a complex organic compound with significant applications in various fields This compound is characterized by its unique structure, which includes both acetic acid and amino acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2-(2,6-diaminohexanoylamino)-4-methylpentanoic acid typically involves multiple steps, starting with the preparation of the amino acid precursors. One common method involves the reaction of 2,6-diaminohexanoic acid with 4-methylpentanoic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic anhydride, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process typically includes the purification of the final product through crystallization or chromatography to ensure high purity and yield. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2-(2,6-diaminohexanoylamino)-4-methylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The amino groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amino acid derivatives.

Scientific Research Applications

Acetic acid;2-(2,6-diaminohexanoylamino)-4-methylpentanoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biological processes and as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;2-(2,6-diaminohexanoylamino)-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The amino groups in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Aminohexanoic acid: A related compound with similar amino acid functionality.

    4-Methylpentanoic acid: Shares the same acyl group as the target compound.

    2-Aminothiazole derivatives: Compounds with similar biological activities and applications.

Uniqueness

Acetic acid;2-(2,6-diaminohexanoylamino)-4-methylpentanoic acid is unique due to its combination of acetic acid and amino acid moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C14H29N3O5

Molecular Weight

319.40 g/mol

IUPAC Name

acetic acid;2-(2,6-diaminohexanoylamino)-4-methylpentanoic acid

InChI

InChI=1S/C12H25N3O3.C2H4O2/c1-8(2)7-10(12(17)18)15-11(16)9(14)5-3-4-6-13;1-2(3)4/h8-10H,3-7,13-14H2,1-2H3,(H,15,16)(H,17,18);1H3,(H,3,4)

InChI Key

VAGRBXWQTXIVKV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CCCCN)N.CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.